

An In-depth Technical Guide to o-Orsellinaldehyde: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dihydroxy-6-methylbenzaldehyde

Cat. No.: B1215936

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Orsellinaldehyde (**2,4-dihydroxy-6-methylbenzaldehyde**) is a naturally occurring phenolic aldehyde found in various fungi, including *Grifola frondosa* and species of *Aspergillus* and *Agrocybe*.^[1] This compound has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, pro-apoptotic, and cytotoxic effects.^{[2][3]} This technical guide provides a comprehensive overview of the physical and chemical properties of o-Orsellinaldehyde, detailed experimental protocols for its synthesis and purification, and an exploration of its known biological signaling pathways.

Physical and Chemical Properties

o-Orsellinaldehyde is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of o-Orsellinaldehyde

Property	Value	Reference
IUPAC Name	2,4-Dihydroxy-6-methylbenzaldehyde	[1]
Synonyms	Orcylaldehyde, Orcinaldehyde, 6-Methyl- β -resorcyaldehyde	[1]
Molecular Formula	C ₈ H ₈ O ₃	[1]
Molar Mass	152.15 g/mol	[1]
Melting Point	181-183 °C	[1]
Boiling Point	321.9 °C	[1]
Appearance	Colorless solid	[1]

Table 2: Solubility Profile of o-Orsellinaldehyde

Quantitative solubility data for o-Orsellinaldehyde in common laboratory solvents is not extensively documented in publicly available literature. However, based on its extraction protocols from natural sources using ethyl acetate and its use in aqueous biological assays, a qualitative solubility profile can be inferred. The presence of two hydroxyl groups and an aldehyde group suggests some polarity, while the benzene ring and methyl group contribute to nonpolar character.

Solvent	Expected Solubility	Rationale
Water	Sparingly soluble	The polar hydroxyl and aldehyde groups may allow for limited solubility.
Methanol	Soluble	"Like dissolves like" principle; methanol is a polar protic solvent.
Ethanol	Soluble	Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.
Ethyl Acetate	Soluble	Used for extraction from aqueous broths, indicating good solubility. ^[3]
Dimethyl Sulfoxide (DMSO)	Soluble	DMSO is a powerful polar aprotic solvent known to dissolve a wide range of organic compounds. ^{[4][5]}
Dichloromethane	Moderately soluble	A less polar organic solvent, solubility is expected to be moderate.
Hexane	Sparingly soluble to insoluble	A nonpolar solvent, expected to have low affinity for the polar functional groups.

Experimental Protocols

Synthesis of o-Orsellinaldehyde via Gattermann Reaction

The Gattermann reaction is a classic method for the formylation of aromatic compounds and can be adapted for the synthesis of o-Orsellinaldehyde from orcinol.^{[1][6]}

Materials:

- Orcinol (3,5-dihydroxytoluene)
- Zinc cyanide ($\text{Zn}(\text{CN})_2$)
- Anhydrous diethyl ether
- Dry hydrogen chloride (HCl) gas
- Ice bath
- Hydrochloric acid (aqueous solution)
- Sodium bicarbonate (aqueous solution)
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis

Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, suspend orcinol and an equimolar amount of zinc cyanide in anhydrous diethyl ether.
- Cool the reaction mixture in an ice bath.
- Bubble dry hydrogen chloride gas through the stirred suspension. The reaction is typically exothermic and should be maintained at a low temperature.
- Continue the reaction until the starting material is consumed (monitoring by Thin Layer Chromatography is recommended).
- Upon completion, the intermediate aldimine salt will precipitate. Decant the ether.
- Hydrolyze the aldimine salt by adding water or dilute hydrochloric acid and heating the mixture.

- Cool the reaction mixture and extract the product with diethyl ether.
- Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude o-Orsellinaldehyde.

Purification of o-Orsellinaldehyde by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- Crude o-Orsellinaldehyde
- Recrystallization solvent (e.g., ethanol/water mixture, ethyl acetate/hexane mixture)
- Erlenmeyer flasks
- Hot plate
- Büchner funnel and flask
- Filter paper
- Ice bath

Procedure:

- Transfer the crude o-Orsellinaldehyde to an Erlenmeyer flask.
- Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

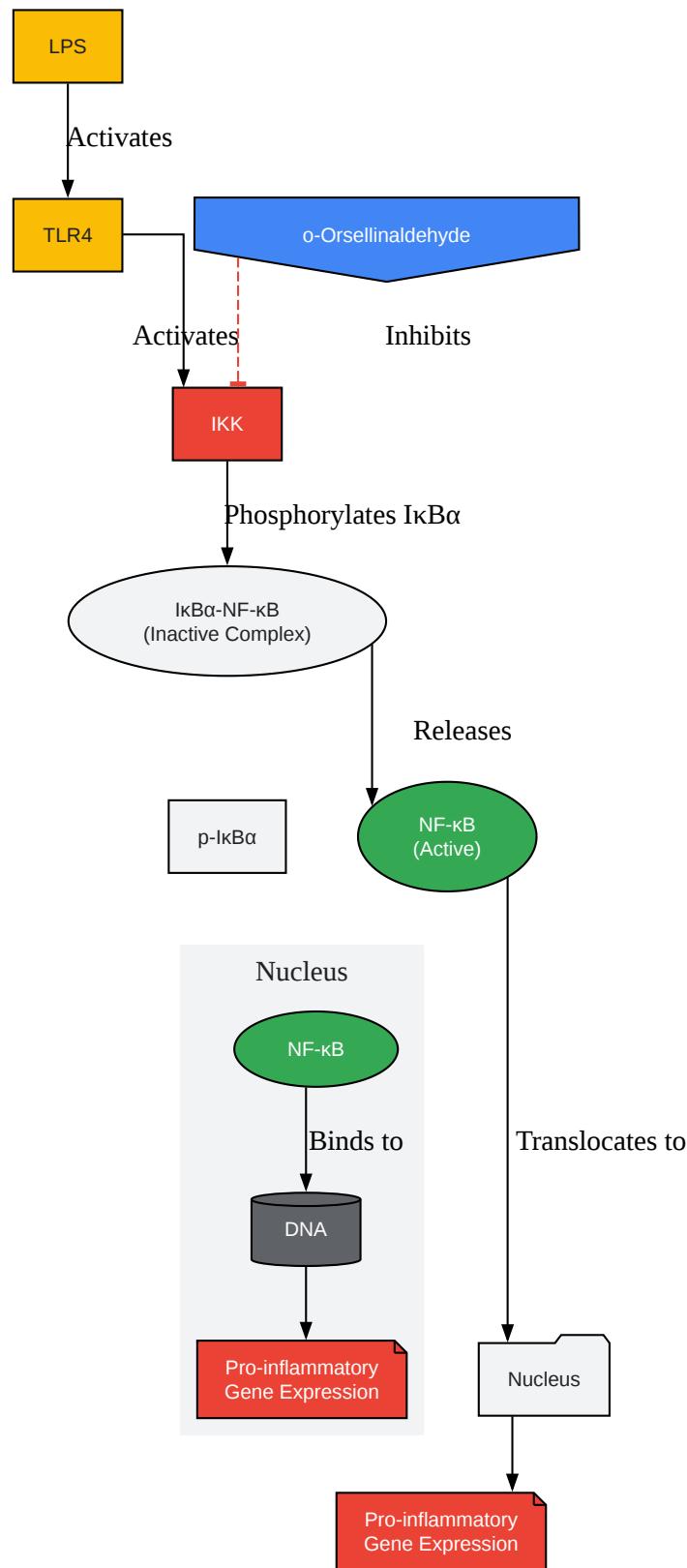
- Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
- Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- Dry the crystals under vacuum or in a desiccator to remove residual solvent.

Spectroscopic Data

While specific, high-resolution spectra for o-Orsellinaldehyde are not readily available in all public databases, the expected spectral characteristics can be inferred from the known structure and data for similar compounds.

Table 3: Predicted Spectroscopic Data for o-Orsellinaldehyde

Spectroscopy	Expected Peaks/Signals
¹ H NMR	<ul style="list-style-type: none">- Aldehyde proton (-CHO): Singlet, ~9.5-10.5 ppm.[10]- Aromatic protons (-ArH): Two singlets or doublets in the aromatic region (~6.0-7.5 ppm).- Methyl protons (-CH₃): Singlet, ~2.0-2.5 ppm.- Hydroxyl protons (-OH): Broad singlets, variable chemical shift.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl carbon (-CHO): ~190-200 ppm.[11]- Aromatic carbons (-ArC): Multiple signals between ~100-160 ppm.- Methyl carbon (-CH₃): ~15-25 ppm.
Infrared (IR)	<ul style="list-style-type: none">- O-H stretch (hydroxyl): Broad band, ~3200-3600 cm⁻¹.[12]- C-H stretch (aromatic): ~3000-3100 cm⁻¹.- C-H stretch (aldehyde): Two weak bands, ~2720 and ~2820 cm⁻¹.- C=O stretch (aldehyde): Strong, sharp band, ~1650-1690 cm⁻¹ (lowered due to conjugation and hydrogen bonding).- C=C stretch (aromatic): ~1450-1600 cm⁻¹.
Mass Spectrometry (MS)	<ul style="list-style-type: none">- Molecular Ion (M⁺): m/z = 152. - Major Fragments: Loss of H (m/z = 151), loss of CHO (m/z = 123), and other fragments resulting from the cleavage of the aromatic ring.

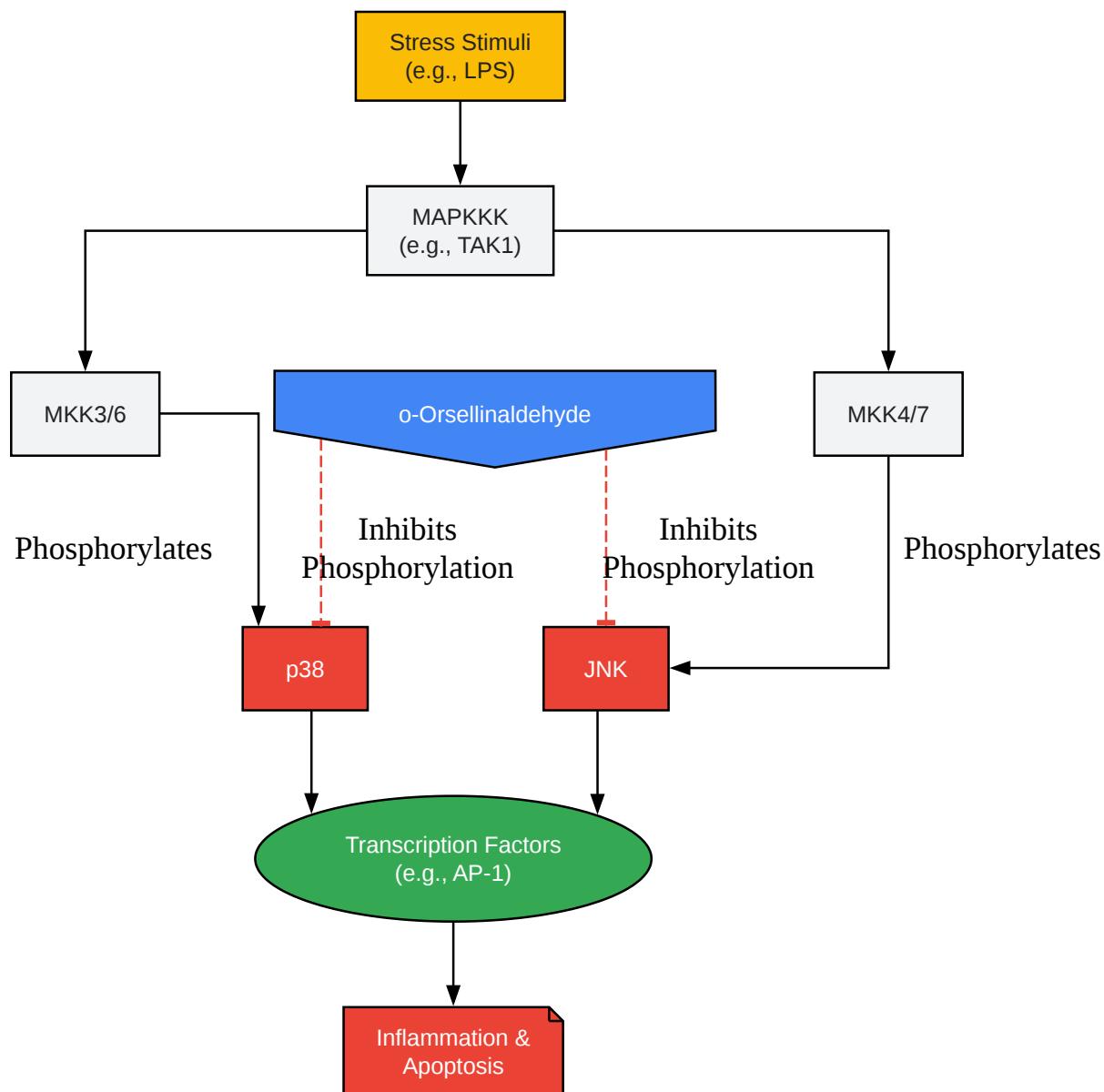

Biological Activity and Signaling Pathways

o-Orsellinaldehyde exhibits significant anti-inflammatory and pro-apoptotic properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.[2][14]

NF-κB Signaling Pathway Inhibition

o-Orsellinaldehyde has been shown to inhibit the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[2] This is a crucial pathway in the inflammatory response. The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. As a result,

NF- κ B remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.



[Click to download full resolution via product page](#)

Figure 1: Inhibition of the NF-κB signaling pathway by o-Orsellinaldehyde.

MAPK Signaling Pathway Modulation

o-Orsellinaldehyde also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes such as inflammation, proliferation, and apoptosis. It has been observed to counteract the phosphorylation of p38 kinase and JNK (c-Jun N-terminal kinases), key components of the MAPK pathway, in response to inflammatory stimuli.[\[14\]](#)

[Click to download full resolution via product page](#)

Figure 2: Modulation of the MAPK signaling pathway by o-Orsellinaldehyde.

Conclusion

o-Orsellinaldehyde is a promising natural compound with well-defined physical and chemical characteristics and significant biological activities. Its ability to modulate key signaling pathways involved in inflammation and apoptosis makes it a valuable candidate for further investigation in drug discovery and development. This guide provides a foundational understanding of o-

Orsellinaldehyde for researchers and scientists, highlighting the available data and identifying areas where further research, particularly in quantitative analysis and detailed protocol optimization, is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Orsellinaldehyde - Wikipedia [en.wikipedia.org]
- 2. Anti-inflammatory and Proapoptotic Properties of the Natural Compound o-Orsellinaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. o-Orsellinaldehyde from the submerged culture of the edible mushroom *Grifola frondosa* exhibits selective cytotoxic effect against Hep 3B cells through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recrystallization [sites.pitt.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. ¹H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. Interpreting IR Spectra [chemistrysteps.com]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. Anti-Inflammatory and Immunomodulatory Effects of the *Grifola frondosa* Natural Compound o-Orsellinaldehyde on LPS-Challenged Murine Primary Glial Cells. Roles of NF- κ B and MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to o-Orsellinaldehyde: Physical, Chemical, and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available

at: [\[https://www.benchchem.com/product/b1215936#physical-and-chemical-properties-of-o-
orsellinaldehyde\]](https://www.benchchem.com/product/b1215936#physical-and-chemical-properties-of-o-orsellinaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com